molecular formula C8H9F3N2 B1317133 N-ethyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-00-4

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1317133
CAS No.: 89810-00-4
M. Wt: 190.17 g/mol
InChI Key: XUEZJBROUSKOGC-UHFFFAOYSA-N
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Description

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H9F3N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

N-ethyl-5-(trifluoromethyl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a trifluoromethyl group at the 5-position and an ethyl amine substituent. This unique structure enhances its lipophilicity and potential bioactivity, making it a valuable candidate for drug development.

This compound interacts with various biological targets, influencing several biochemical pathways. The trifluoromethyl group is known to enhance the compound's reactivity and selectivity towards specific enzymes and receptors.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have shown the ability to inhibit key enzymes involved in cellular metabolism and signaling pathways.
  • Antimicrobial Properties: The compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Cytotoxic Effects: It has been observed that certain derivatives exhibit cytotoxicity towards cancer cell lines, indicating potential use in oncology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target/Effect IC50/EC50 Values Source
AntibacterialMRSASubmicromolar
CytotoxicityVarious cancer cell linesBelow 90 µM
Enzyme InhibitionCYP51 (P450 enzyme)Specific values vary
Neuroprotective EffectsnNOS (neuronal nitric oxide synthase)K_i = 26 nM

1. Antibacterial Activity

A study demonstrated that this compound analogs exhibited significant antibacterial activity against MRSA. The mechanism was linked to the inhibition of bacterial fatty acid synthase (FAS), which is crucial for bacterial cell wall synthesis .

2. Cytotoxicity in Cancer Research

Research involving various analogs showed that some derivatives of this compound were effective in inhibiting the proliferation of cancer cells, with particular focus on cardiomyocytes and hepatocytes. These studies indicated that modifications to the molecular structure could enhance selectivity and potency against specific cancer types .

3. Neuroprotective Studies

Investigations into its effects on neuronal nitric oxide synthase (nNOS) revealed that certain derivatives maintained high selectivity and potency, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZJBROUSKOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521700
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-00-4
Record name N-Ethyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-trifluoromethylpyridine (12 g), 70% of aqueous ethylamine solution (16 ml), and NMP (7 ml) was stirred with heating at 70° C. for 1 day. Into the reaction mixture cooled to room temperature, water was poured, and then the precipitated solid was collected by filtration. The obtained solid was washed with water, and dried to give 6.3 g of N-ethyl-(5-trifluoromethylpyridin-2-yl)-amine.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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